molecular formula C11H7BrF2 B6281053 2-bromo-6-(difluoromethyl)naphthalene CAS No. 627526-96-9

2-bromo-6-(difluoromethyl)naphthalene

Cat. No. B6281053
CAS RN: 627526-96-9
M. Wt: 257.1
InChI Key:
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Description

2-Bromo-6-(difluoromethyl)naphthalene, also known as BF2N, is a fluorinated organic compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is relatively easy to synthesize and has a wide range of applications.

Scientific Research Applications

2-bromo-6-(difluoromethyl)naphthalene is used in a variety of scientific research applications, including medicinal chemistry, chemical biology, and materials science. It is used as a building block in the synthesis of various organic compounds and has also been used in the synthesis of novel drugs and materials. It has been used in the synthesis of various anti-cancer drugs, as well as in the synthesis of polymers and other materials.

Mechanism of Action

2-bromo-6-(difluoromethyl)naphthalene has been shown to act as an inhibitor of enzyme activity in various biological systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. It has also been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
2-bromo-6-(difluoromethyl)naphthalene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. It has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. Additionally, it has been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The use of 2-bromo-6-(difluoromethyl)naphthalene in lab experiments offers several advantages. It is relatively easy to synthesize and is non-toxic, odorless, and colorless. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 2-bromo-6-(difluoromethyl)naphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-bromo-6-(difluoromethyl)naphthalene in scientific research. One potential application is in the synthesis of novel drugs and materials. Additionally, further research could be conducted to explore the potential of 2-bromo-6-(difluoromethyl)naphthalene as an inhibitor of other enzymes and biological processes. Additionally, further research could be conducted to explore the potential of 2-bromo-6-(difluoromethyl)naphthalene as a drug delivery system. Finally, further research could be conducted to explore the potential of 2-bromo-6-(difluoromethyl)naphthalene as a therapeutic agent.

Synthesis Methods

2-bromo-6-(difluoromethyl)naphthalene is synthesized through a reaction between 2-bromonaphthalene and difluoromethyl iodide. The reaction is carried out in an inert atmosphere such as nitrogen or argon in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature of about 80-90 °C and the product is then isolated through column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-(difluoromethyl)naphthalene involves the bromination of 2,6-difluoronaphthalene followed by the introduction of a methyl group using Grignard reagent and subsequent bromination.", "Starting Materials": [ "2,6-difluoronaphthalene", "Bromine", "Magnesium", "Diethyl ether", "Methylmagnesium bromide" ], "Reaction": [ "Step 1: Bromination of 2,6-difluoronaphthalene using bromine in the presence of iron(III) bromide as a catalyst to obtain 2-bromo-6-difluoronaphthalene.", "Step 2: Preparation of Grignard reagent by reacting magnesium with methyl bromide in diethyl ether solvent.", "Step 3: Introduction of the methyl group by adding the Grignard reagent to 2-bromo-6-difluoronaphthalene to obtain 2-bromo-6-(methyl)difluoronaphthalene.", "Step 4: Bromination of 2-bromo-6-(methyl)difluoronaphthalene using bromine in the presence of iron(III) bromide as a catalyst to obtain the final product, 2-bromo-6-(difluoromethyl)naphthalene." ] }

CAS RN

627526-96-9

Product Name

2-bromo-6-(difluoromethyl)naphthalene

Molecular Formula

C11H7BrF2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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